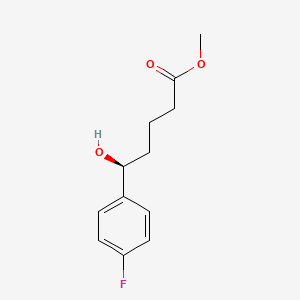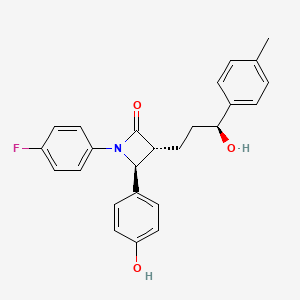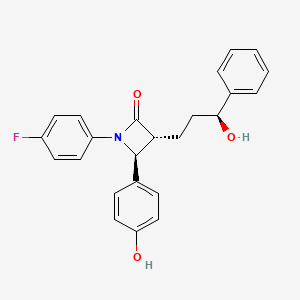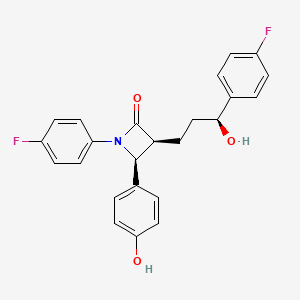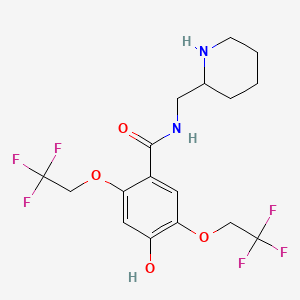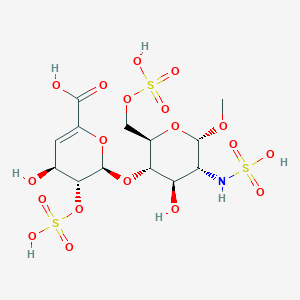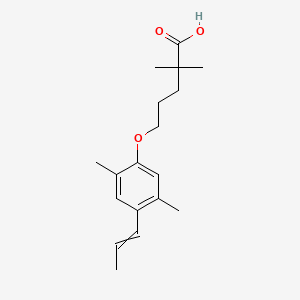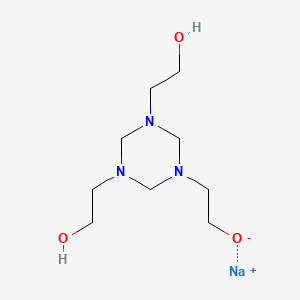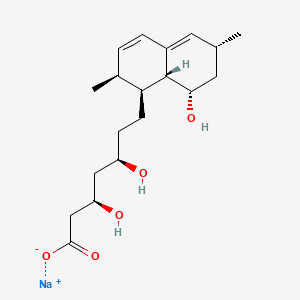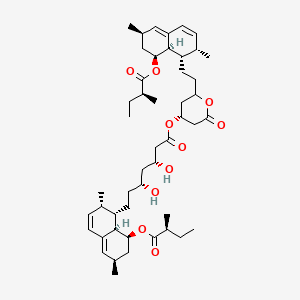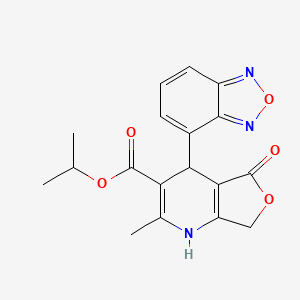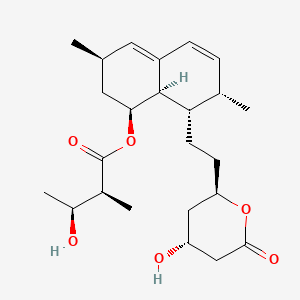
Cimetidine EP Impurity I HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cimetidine EP Impurity I HCl, also known as (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . This compound is an impurity found in cimetidine, a histamine H2 receptor antagonist used to inhibit stomach acid production . This compound is primarily used in analytical method development, method validation, and quality control applications for pharmaceutical products .
Vorbereitungsmethoden
The synthesis of Cimetidine EP Impurity I HCl involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde.
Ethylation: The imidazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The ethylated imidazole is hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Hydrochloride Formation: Finally, the hydroxymethylated product is treated with hydrochloric acid to form the hydrochloride salt of Cimetidine EP Impurity I.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Cimetidine EP Impurity I HCl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers or esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, alcohols, carboxylic acids.
Major products formed from these reactions include carboxylic acids, imidazoline derivatives, and various substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
Cimetidine EP Impurity I HCl has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for cimetidine and its impurities.
Quality Control: It is employed in quality control testing of pharmaceutical products to ensure the purity and potency of cimetidine formulations.
Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of cimetidine and its impurities.
Chemical Synthesis: It serves as an intermediate in the synthesis of other imidazole derivatives and related compounds.
Wirkmechanismus
Cimetidine EP Impurity I HCl exerts its effects by interacting with histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By binding to these receptors, it blocks the action of histamine, thereby inhibiting gastric acid secretion . This mechanism is similar to that of cimetidine, the parent compound, which is used to treat conditions such as gastroesophageal reflux disease and peptic ulcers .
Vergleich Mit ähnlichen Verbindungen
Cimetidine EP Impurity I HCl can be compared with other similar compounds, including:
Cimetidine: The parent compound, used as a histamine H2 receptor antagonist.
Cimetidine Impurity A: Another impurity found in cimetidine, with a different chemical structure and properties.
Cimetidine Impurity B: A related impurity with distinct analytical characteristics.
The uniqueness of this compound lies in its specific structure, which includes an ethyl group and a hydroxymethyl group attached to the imidazole ring. This structure differentiates it from other impurities and contributes to its distinct chemical and pharmacological properties .
Eigenschaften
CAS-Nummer |
38603-74-6 |
|---|---|
Molekularformel |
C6H11N2OCl |
Molekulargewicht |
162.62 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


